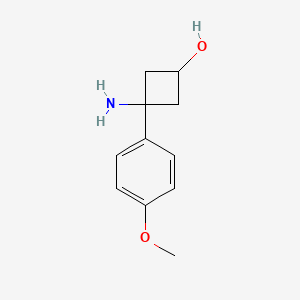

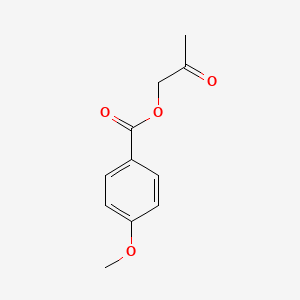

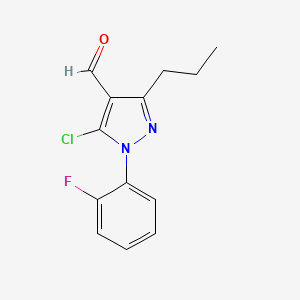

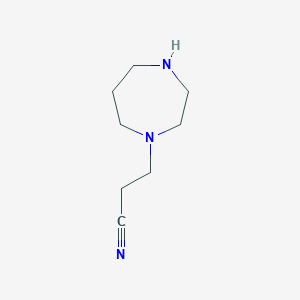

![molecular formula C11H19N3O3 B6352808 tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate CAS No. 1808248-64-7](/img/structure/B6352808.png)

tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate” is also known as “1-Boc-piperazine” or "tert-Butyl piperazine-1-carboxylate" . It is a derivative of N-Boc piperazine . It is used as a building block or intermediate in the synthesis of several novel organic compounds .

Synthesis Analysis

1-Boc-piperazine can be prepared in an 80% yield via solvent-free N-Boc protection catalyzed by iodine . It undergoes Buchwald-Hartwig coupling reactions with aryl halides . It can also undergo cross-coupling with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) .Molecular Structure Analysis

The molecule of 1-Boc-piperazine is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of 1-Boc-piperazine adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .Chemical Reactions Analysis

1-Boc-piperazine undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives .Physical And Chemical Properties Analysis

1-Boc-piperazine is a solid with a melting point of 43-47 °C (lit.) . Its empirical formula is C9H18N2O2 and its molecular weight is 186.25 .Applications De Recherche Scientifique

Antibacterial Activity

This compound has been utilized in the synthesis of novel triazolo[4,3-a]pyrazine derivatives, which exhibit significant antibacterial activities. For instance, certain derivatives have shown moderate to good activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Anticancer Activity

Derivatives of imidazo[1,2-a]pyrazine, which can be synthesized using tert-butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate, have been reported to possess anticancer properties. These compounds have been evaluated against various cancer cell lines, showing promising results compared to standard drugs like Doxorubicin .

Radiopharmaceutical Research

Functionalized piperazine derivatives, related to the tert-butyl compound , have been applied in radiopharmaceutical research. They serve as starting materials for spiro-compounds used in the mild introduction of fluorine-18, an important isotope in PET scans .

Synthesis of Biologically Active Peptides

The acetic acid-piperazine core of this compound has been used for the linkage of biologically active peptides. This application is crucial in the development of peptide-based therapeutics .

Organic Synthesis

In organic synthesis, tert-butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate is a valuable building block. It’s used in multicomponent reactions to create complex molecular structures with a wide range of biological activities .

Chemical Synthesis and Material Science

Scientists have utilized this compound in various areas of chemical synthesis and material science, highlighting its versatility and importance in creating new compounds and materials .

Mécanisme D'action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Orientations Futures

Due to its easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Propriétés

IUPAC Name |

tert-butyl (8aS)-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)13-4-5-14-8(7-13)6-12-9(14)15/h8H,4-7H2,1-3H3,(H,12,15)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPLYBDSJHLYKS-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(C1)CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN2[C@H](C1)CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

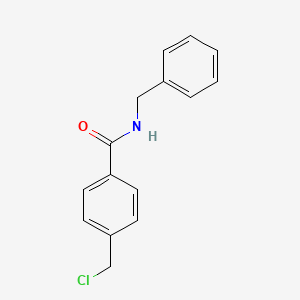

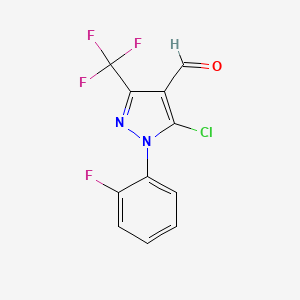

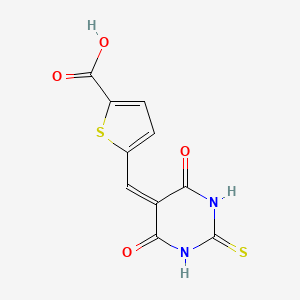

![2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6352734.png)